1-(4-METHYL-3-NITROBENZOYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
1-(4-METHYL-3-NITROBENZOYL)-1H-1,3-BENZODIAZOLE is a chemical compound with the molecular formula C14H10N4O3. It is a derivative of benzimidazole, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYL-3-NITROBENZOYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYL-3-NITROBENZOYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.
Major Products Formed
Reduction: The major product formed is 1-(4-METHYL-3-AMINOBENZOYL)-1H-1,3-BENZODIAZOLE.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
1-(4-METHYL-3-NITROBENZOYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-METHYL-3-NITROBENZOYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The compound can also act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-NITROBENZOYL)-1H-1,3-BENZODIAZOLE: Similar structure but lacks the methyl group, which can affect its reactivity and biological activity.
1-(4-METHYL-3-NITROBENZOYL)-1H-BENZIMIDAZOLE: Similar structure but with a benzimidazole core, which can influence its chemical properties and applications.
Uniqueness
1-(4-METHYL-3-NITROBENZOYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the nitro and methyl groups, which can significantly impact its chemical reactivity and biological activity.
Properties
IUPAC Name |
benzimidazol-1-yl-(4-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-6-7-11(8-14(10)18(20)21)15(19)17-9-16-12-4-2-3-5-13(12)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNZPDMLRHYSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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